Cas no 931581-76-9 ((3S)-3-benzylpyrrolidine)

(3S)-3-benzylpyrrolidine 化学的及び物理的性質
名前と識別子
-
- Pyrrolidine,3-phenoxy-, (3S)-
- 3-phenoxypyrrolidine
- 3‐PHENOXYPYRROLIDINE
- (3S)-3-benzylpyrrolidine
- SCHEMBL226349
- AKOS005263783
- EN300-77733
- BS-13707
- SB11615
- FT-0698020
- 931581-76-9
- A854038
- DTXSID801315278
- 3-phenoxypyrrolidine, AldrichCPR
- Pyrrolidine,3-phenoxy-,(3S)-
- Z975916118
- MFCD08688473
- 21767-14-6
- 3-phenoxy-pyrrolidine
- SKHPQIQATRHESG-UHFFFAOYSA-N
-
- MDL: MFCD23725578
- インチ: InChI=1S/C10H13NO/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-11H,6-8H2
- InChIKey: SKHPQIQATRHESG-UHFFFAOYSA-N
- ほほえんだ: C1CNCC1OC2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 163.099714038g/mol
- どういたいしつりょう: 163.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
(3S)-3-benzylpyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-258438-0.25g |
(3S)-3-phenoxypyrrolidine |
931581-76-9 | 95% | 0.25g |
$145.0 | 2024-06-18 | |
Enamine | EN300-258438-10.0g |
(3S)-3-phenoxypyrrolidine |
931581-76-9 | 95% | 10.0g |
$1677.0 | 2024-06-18 | |
Chemenu | CM328717-1g |
3-phenoxypyrrolidine |
931581-76-9 | 95%+ | 1g |
$199 | 2021-06-09 | |
Enamine | EN300-258438-5.0g |
(3S)-3-phenoxypyrrolidine |
931581-76-9 | 95% | 5.0g |
$907.0 | 2024-06-18 | |
Enamine | EN300-258438-0.1g |
(3S)-3-phenoxypyrrolidine |
931581-76-9 | 95% | 0.1g |
$101.0 | 2024-06-18 | |
Enamine | EN300-258438-2.5g |
(3S)-3-phenoxypyrrolidine |
931581-76-9 | 95% | 2.5g |
$523.0 | 2024-06-18 | |
1PlusChem | 1P00J7JO-500mg |
Pyrrolidine,3-phenoxy-, (3S)- |
931581-76-9 | 500mg |
$385.00 | 2025-03-16 | ||
A2B Chem LLC | AI95444-50mg |
(S)-3-Phenoxypyrrolidine |
931581-76-9 | 95% | 50mg |
$107.00 | 2024-07-18 | |
A2B Chem LLC | AI95444-250mg |
(S)-3-Phenoxypyrrolidine |
931581-76-9 | 95% | 250mg |
$188.00 | 2024-07-18 | |
Enamine | EN300-258438-1.0g |
(3S)-3-phenoxypyrrolidine |
931581-76-9 | 95% | 1.0g |
$292.0 | 2024-06-18 |
(3S)-3-benzylpyrrolidine 関連文献
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
(3S)-3-benzylpyrrolidineに関する追加情報
Introduction to (3S)-3-benzylpyrrolidine (CAS No. 931581-76-9)
The compound (3S)-3-benzylpyrrolidine (CAS No. 931581-76-9) is a chiral bicyclic amine that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structural features, which include a pyrrolidine ring substituted with a benzyl group at the 3-position, and its stereochemistry, which is defined by the (S) configuration at the chiral center. The molecule's structure lends itself to a wide range of applications, from drug discovery to advanced materials development.
Recent studies have highlighted the potential of (3S)-3-benzylpyrrolidine as a building block in asymmetric synthesis. Researchers have demonstrated that this compound can serve as a versatile precursor for the construction of complex natural products and bioactive molecules. For instance, its use in the synthesis of alkaloids and peptide mimetics has shown promising results, underscoring its utility in medicinal chemistry.
One of the most exciting developments involving (3S)-3-benzylpyrrolidine is its application in the field of catalysis. Scientists have reported that this compound can act as a chiral ligand in transition metal-catalyzed reactions, enabling the enantioselective synthesis of various organic compounds. This advancement has significant implications for the pharmaceutical industry, where the production of enantiomerically pure compounds is crucial.
In addition to its role in synthesis, (3S)-3-benzylpyrrolidine has also been explored for its potential in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use in coordination polymers and metal-organic frameworks (MOFs). These materials hold promise for applications in gas storage, catalysis, and sensing technologies.
The physical and chemical properties of (3S)-3-benzylpyrrolidine are well-documented. It is a stable compound under normal conditions, with a melting point of approximately 120°C and a boiling point around 280°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory-scale reactions. The compound's spectroscopic data, including NMR and IR spectra, have been extensively characterized, facilitating its identification and purification.
From an analytical standpoint, (3S)-3-benzylpyrrolidine can be synthesized via several methods. One common approach involves the alkylation of pyrrolidine with benzyl bromide under basic conditions, followed by resolution of the resulting racemic mixture using chiral resolving agents or enzymatic methods. This process ensures the high enantiomeric purity required for many applications.
Looking ahead, the continued exploration of (3S)-3-benzylpyrrolidine is expected to yield further insights into its potential uses. Ongoing research focuses on optimizing its synthesis pathways, enhancing its stability under harsh reaction conditions, and exploring novel applications in areas such as biocatalysis and green chemistry.
In conclusion, (3S)-3-benzylpyrrolidine (CAS No. 931581-76-9) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in its synthesis and utilization, positions it as an important tool for researchers aiming to develop innovative solutions in chemistry and related fields.
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